molecular formula C13H13N3O3 B8816985 N-Benzoylhistidine

N-Benzoylhistidine

Cat. No.: B8816985
M. Wt: 259.26 g/mol
InChI Key: AUDPUFBIVWMAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylhistidine (C₁₃H₁₃N₃O₃) is a histidine derivative where the α-amino group is substituted with a benzoyl moiety. Its structure features a benzamide group linked to the imidazole ring of histidine, with a carboxylic acid side chain (Figure 1). The compound has a melting point of 249°C and is identified by the canonical SMILES: O=C(O)C(NC(=O)C=1C=CC=CC1)CC2=CN=CN2 . It is widely used in biochemical studies, particularly as a precursor to investigate oxidative modifications in proteins. For example, under free radical-generating conditions (e.g., copper/ascorbate), this compound undergoes oxidation to form N-Benzoyl-2-oxo-histidine, a stable marker for assessing protein damage in oxidative stress .

Properties

IUPAC Name

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPUFBIVWMAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5354-94-9
Record name Nalpha-benzoyl-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005354949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC306118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Comparison with Similar Compounds

Comparison with 2-Oxo-Histidine Derivatives

Structural and Functional Differences

N-Benzoylhistidine and its oxidized product, N-Benzoyl-2-oxo-histidine, differ in the imidazole ring structure. The latter contains a 2-oxo group replacing the original C-H bond (Figure 2). This modification enhances electrochemical detectability via HPLC-ECD, making it a superior biomarker for oxidative stress compared to asparagine, which is unstable under acid hydrolysis .

Comparison with Other Benzoylated Amino Acids

N-Benzoyl-2-Hydroxybenzamide

Unlike this compound, this compound contains a hydroxybenzene ring instead of an imidazole (Figure 3). Synthesized via pyridine-catalyzed reflux, it is studied for pharmacological activity rather than oxidative stress .

Property This compound N-Benzoyl-2-hydroxybenzamide
Core Structure Histidine backbone 2-Hydroxybenzoic acid backbone
Key Reactivity Oxidation at imidazole Esterification/amidation
Primary Use Biochemical assays Drug development

Stereochemical Variants: L- vs. DL-Forms

highlights the existence of DL-N-Benzoylhistidine (CAS 19785-88-7), a racemic mixture. The L-form (CAS 5354-94-9) is biologically relevant due to histidine’s natural chirality.

Comparison with Pharmaceutical Benzoyl Compounds

Benzathine Benzylpenicillin (CAS 1538-09-6)

This antibiotic contains a benzoyl group but differs fundamentally by incorporating a bicyclic β-lactam structure. The benzoyl moiety here enhances stability and prolongs drug release .

Benzoxonium Chloride (CAS 19379-90-9)

A quaternary ammonium compound with a benzoyl-like group, used as a disinfectant. Its mechanism relies on cationic disruption of microbial membranes, unrelated to this compound’s biochemical role .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Application Reference
This compound C₁₃H₁₃N₃O₃ Imidazole, benzamide Oxidative stress studies
N-Benzoyl-2-oxo-histidine C₁₃H₁₁N₃O₄ 2-Oxo-imidazole, benzamide Biomarker for protein oxidation
DL-N-Benzoylhistidine C₁₃H₁₃N₃O₃ Racemic imidazole-benzamide Stereochemical research

Table 2: Research Findings

Compound Key Finding Significance Reference
This compound Forms 2-oxo derivative under Cu²⁺/ascorbate Validates oxidative pathways
N-Benzoyl-2-oxo-histidine Stable under HPLC-ECD detection Enables quantitative analysis
N-Benzoyl-2-hydroxybenzamide Synthesized via pyridine reflux Models drug-like compounds

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